N-[(2-oxocyclohexyl)methyl]formamide
Description
Properties
IUPAC Name |
N-[(2-oxocyclohexyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-9-5-7-3-1-2-4-8(7)11/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLTJDRKVNHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-oxocyclohexyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxocyclohexyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
N-[(2-oxocyclohexyl)methyl]formamide is utilized as a reagent in several organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules. Some key applications include:
- Reagent for Amide Formation : It can be used to synthesize amides from carboxylic acids and amines, providing a pathway to create biologically relevant compounds.
- Building Block for Drug Development : The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry. Notable activities include:
-
Antitumor Activity : Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro assays showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective growth inhibition.
Cell Line IC50 (µM) MCF7 (Breast) 5 OVCAR-8 7 -
Anti-inflammatory Properties : In animal models, this compound has shown promise in reducing inflammation. Studies indicated a decrease in paw swelling and inflammatory markers when administered to models of induced arthritis.
Treatment Group Paw Swelling Reduction (%) Control 0 Compound Administered 40 - Antimicrobial Activity : The compound has been tested against various bacterial strains, showing potential antimicrobial properties that could lead to new treatments for infections.
Case Studies
Several case studies highlight the efficacy and potential of this compound:
Case Study 1: Antitumor Efficacy
A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The results indicated an IC50 value of approximately 5 µM after 48 hours of treatment, suggesting significant antitumor potential.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound led to notable reductions in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, indicating its potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[(2-oxocyclohexyl)methyl]formamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the cyclohexanone moiety can interact with hydrophobic pockets within proteins, influencing their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane/Oxocyclohexane Moieties
(a) EYACIQ (N-((4-methylbenzoyl)-N'-((2-oxocycloclohexyl)methyl)thiourea)
- Structure : Combines a para-methylbenzoyl group, a thiourea linkage, and the 2-oxocyclohexylmethyl group.
- Key Differences : The thiourea (-N-C(S)-N-) group replaces the formamide (-N-C(O)-) in the target compound.
(b) N-Cyclohexyl-2-oxo-2-phenylacetamide
- Structure : Features a cyclohexylamine-derived acetamide with a phenylglyoxamide group.
- Key Differences : The acetamide (-NH-C(O)-CH2-) backbone differs from the formamide (-NH-C(O)-H) group.
- Properties : Demonstrates planar molecular geometry and one-dimensional hydrogen-bonded chains (N–H···O), highlighting the role of carbonyl groups in crystal engineering .
Formamide Derivatives with Aromatic Substituents
(a) N-(2-Ethoxyphenyl)formamide
- Structure : Contains an ethoxy-substituted phenyl ring directly attached to the formamide group.
- Key Differences: Lacks the cyclohexanone ring but shares the formamide functional group.
- Properties: Forms planar molecules with intermolecular N–H···O hydrogen bonds and weak C–H···C interactions, resulting in a three-dimensional network.
(b) N-(3-Acetylphenyl)formamide
- Structure : Includes an acetyl-substituted phenyl ring.
- Key Differences : The acetyl group introduces electron-withdrawing effects absent in the target compound.
- Properties : Higher melting point (92–94°C) compared to typical formamides, attributed to enhanced intermolecular interactions via the acetyl group .
Aliphatic and Hybrid Formamides
(a) N-Methylformamide
- Structure : Simplest formamide derivative with a methyl group replacing the cyclohexylmethyl moiety.
- Key Differences : Lacks aromatic or cyclic substituents.
- Properties : Lower molecular weight (59.07 g/mol) and higher acute toxicity (H312, H360D) compared to bulkier derivatives like N-[(2-oxocyclohexyl)methyl]formamide, which may have reduced volatility and toxicity due to steric hindrance .
(b) N-[2-(2-Hydroxyethoxy)ethyl]formamide
- Structure : Contains a hydroxyethoxyethyl chain.
- Key Differences: Hydrophilic substituents increase water solubility (0.99 g/L at 25°C), unlike the hydrophobic cyclohexanone group in the target compound .
Comparative Data Table
Key Research Findings
- Reactivity : this compound derivatives participate in unexpected reactions, such as the base-promoted formation of thioureas instead of cyclic thioureides, highlighting the influence of the oxocyclohexyl group on reaction pathways .
- Crystallography: Compounds with 2-oxocyclohexyl groups (e.g., EYACIQ) exhibit distinct crystal packing via C–O···π and hydrogen-bonding interactions, which are less pronounced in purely aromatic formamides .
- Toxicity: Bulky substituents (e.g., cyclohexanone) may reduce acute toxicity compared to smaller formamides like N-methylformamide, which is classified as a reproductive toxin .
Biological Activity
N-[(2-oxocyclohexyl)methyl]formamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antitumor effects, antimicrobial properties, and toxicity profiles based on existing literature.
Chemical Structure and Properties
This compound can be categorized as an amide derivative with a cyclohexyl moiety. Its structure is pivotal in determining its biological activity, influencing interactions with biological targets.
Antitumor Activity
Research has indicated that related compounds, particularly N-methylformamide, exhibit significant antitumor activity. For instance, studies have shown that N-methylformamide reduces liver soluble non-protein thiols and demonstrates notable efficacy against murine tumors such as Sarcoma 180 and TLX5 lymphoma. The compound's mechanism appears to involve the modulation of thiol levels and potential metabolic pathways that enhance its cytotoxic effects against cancer cells .
Table 1: Antitumor Efficacy of N-Methylformamide
| Tumor Type | Efficacy (%) | Reference |
|---|---|---|
| Sarcoma 180 | Significant | |
| M5076 Ovarian Sarcoma | Significant | |
| TLX5 Lymphoma | Significant |
Toxicity Profile
The toxicity of this compound and its analogs has been explored in several studies. Notably, N-methylformamide presents a moderate toxicity profile with LD50 values in mice ranging from 2600 mg/kg (oral) to 1580 mg/kg (intravenous). The primary target organs appear to be the liver, where exposure leads to biochemical changes indicative of hepatotoxicity .
Table 2: Toxicity Data for N-Methylformamide
| Route of Administration | LD50 (mg/kg) | Reference |
|---|---|---|
| Oral (Mouse) | 2600 | |
| Intravenous (Mouse) | 1580 | |
| Subcutaneous (Mouse) | 3100 |
Case Studies
Recent case studies have focused on the metabolic pathways of formamides. For instance, the metabolism of N-methylformamide involves P450-mediated oxidation leading to various metabolites that may contribute to its biological effects. Understanding these pathways is crucial for predicting the biological activity and potential therapeutic uses of this compound .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(2-oxocyclohexyl)methyl]formamide, and how can reaction conditions minimize side products?
- Methodological Answer : The synthesis typically involves coupling a cyclohexanone derivative with a formamide precursor. A common approach uses carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst to form the amide bond . Temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane) are critical to suppress hydrolysis or undesired cyclization. Post-reaction purification via column chromatography (30% ethyl acetate/hexane) isolates the product . Adjusting pH during workup can further reduce acidic byproducts .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR identifies protons on the cyclohexyl ring (δ 1.2–2.8 ppm) and formamide NH (δ 8.1–8.5 ppm). C NMR confirms carbonyl groups (C=O at ~170–210 ppm) .
- IR : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) validate the formamide group .
- X-ray crystallography : Resolves bond angles and torsional strain in the cyclohexyl ring, critical for confirming stereochemistry .
Q. How should researchers assess the purity of this compound, and what impurity thresholds are acceptable?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Pharmacopeial guidelines suggest ≤0.5% total impurities, with individual contaminants ≤0.1% . TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative analysis, while H NMR integration verifies purity ≥95% .
Advanced Research Questions
Q. How can computational chemistry predict the stability of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvent effects using implicit solvation models (e.g., PCM). Thermochemical data (e.g., ΔfH) from gas-phase studies guide predictions of solubility and degradation pathways. MD simulations further assess conformational stability in polar aprotic solvents like DMF .
Q. What strategies resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring flipping in cyclohexyl groups) by analyzing line broadening at low temperatures .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes diastereotopic protons .
- X-ray Validation : Cross-references crystallographic data with NMR assignments to resolve ambiguities .
Q. How can intermediates in multi-step syntheses be purified to maximize yield?
- Methodological Answer : Use flash chromatography with gradient elution (hexane → ethyl acetate) for non-polar intermediates. For polar byproducts, acid-base extraction (e.g., NaHCO wash) removes unreacted amines. Recrystallization from ethanol/water mixtures improves crystal purity .
Q. What catalytic systems enhance formamide group introduction in cyclohexylmethyl derivatives?
- Methodological Answer :
- Coupling Agents : DCC/HOBt or EDC/DMAP systems improve amidation efficiency .
- Base Optimization : Potassium carbonate in DMF facilitates nucleophilic substitution at the cyclohexylmethyl position .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 10 h) and improves yields by 15–20% .
Q. How is enantiomeric purity determined for chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers. Circular Dichroism (CD) spectroscopy validates optical activity, while Mosher’s ester analysis assigns absolute configuration .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer : Re-optimize computational parameters (e.g., solvent model, basis set) to match experimental conditions. Validate using benchmark datasets (e.g., NIST Chemistry WebBook) . If inconsistencies persist, check for tautomerism or solvent adducts via H-N HMBC NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
